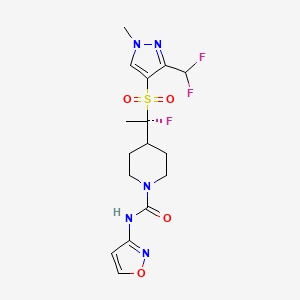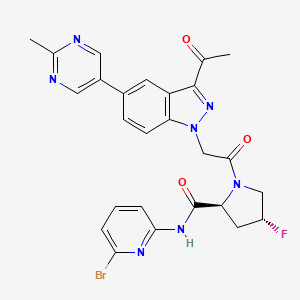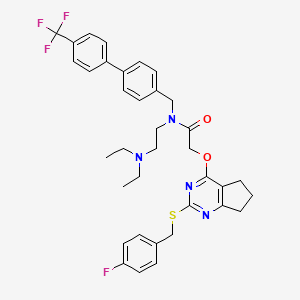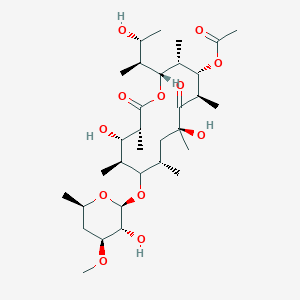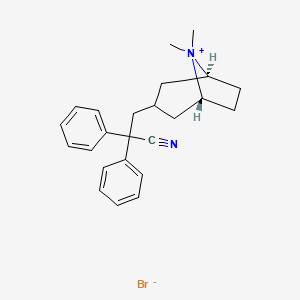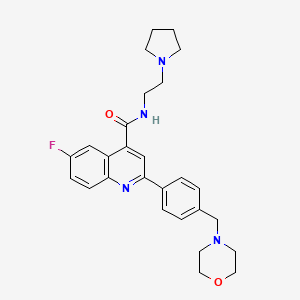
DDD107498
Übersicht
Beschreibung
DDD107498 is a novel antimalarial compound developed through a collaborative effort between the University of Dundee and the Medicines for Malaria Venture. This compound has shown potent activity against multiple life-cycle stages of the Plasmodium parasite, which causes malaria. It has excellent pharmacokinetic properties, including good oral availability and a long plasma half-life .
Wissenschaftliche Forschungsanwendungen
DDD107498 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung der Synthese und Reaktivität von antimalaria-Wirkstoffen verwendet.
Biologie: Wird auf seine Auswirkungen auf den Lebenszyklus des Plasmodium-Parasiten untersucht.
Medizin: Potenziell als Einzeldosistherapie für Malaria verwendet, mit Aktivität gegen die Blutstadien der Krankheit, die Leberstadien und die Transmissionsstadien.
Industrie: Entwickelt als kostengünstige antimalaria-Behandlung mit geschätzten Kosten von weniger als 1 US-Dollar pro Behandlung
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung der Proteinsynthese im Plasmodium-Parasiten. Das molekulare Ziel der Verbindung ist der Translations-Elongationsfaktor 2 (eEF2), der für die Proteinsynthese in allen Stadien des Parasitenlebenszyklus essentiell ist. Durch die Hemmung von eEF2 verhindert this compound, dass der Parasit essentielle Proteine synthetisiert, was zu seinem Tod führt .
Ähnliche Verbindungen:
KAE609: Eine weitere antimalaria-Verbindung, die sich derzeit in klinischen Studien befindet.
KAF156: Eine Verbindung mit einem anderen Wirkmechanismus, aber ähnlicher antimalaria-Aktivität.
DSM265: Zielt auf ein anderes Enzym im Parasiten ab, hat aber vielversprechende Ergebnisse in präklinischen Studien gezeigt
Einzigartigkeit von this compound: this compound zeichnet sich durch seinen neuartigen Wirkmechanismus aus, der auf eEF2 abzielt, das nicht von anderen antimalaria-Medikamenten angegriffen wird. Dies verringert die Wahrscheinlichkeit einer Kreuzresistenz mit bestehenden Behandlungen. Zusätzlich macht seine Fähigkeit, gegen mehrere Lebenszyklusstadien des Parasiten zu wirken, es zu einem hocheffektiven und vielseitigen antimalaria-Mittel .
Wirkmechanismus
Target of Action
The primary target of DDD107498 is the parasite translation elongation factor eEF2 . This protein is responsible for the GTP-dependent translocation of the ribosome along messenger RNA, and is essential for protein synthesis .
Mode of Action
this compound acts through the inhibition of protein synthesis . Specifically, it inhibits the function of the parasite translation elongation factor eEF2 . After treatment with this compound and consequent inhibition of eEF2, the parasites cannot make essential proteins, and die .
Biochemical Pathways
The affected pathway is the protein synthesis pathway of the Plasmodium parasite . By inhibiting eEF2, this compound disrupts the GTP-dependent translocation of the ribosome along the messenger RNA, which is a crucial step in protein synthesis . This leads to the death of the parasite as it cannot produce the essential proteins needed for its survival .
Pharmacokinetics
this compound has excellent pharmacokinetic properties . It has good oral bioavailability, which is an important prerequisite for use in resource-poor settings . It also has a long plasma half-life, which is important for single-dose treatment and chemoprotection .
Result of Action
The result of this compound’s action is the death of the Plasmodium parasite . By inhibiting the function of eEF2 and thereby disrupting protein synthesis, the parasite is unable to produce essential proteins, leading to its death . This makes this compound effective against parasites resistant to current drugs .
Action Environment
The action of this compound is influenced by the environment within the host organism. It has been shown to be effective against multiple life-cycle stages of the Plasmodium parasite . It can cure bloodstream infection, block transmission, and even prevent infection in the first place . The compound is currently being tested in combination studies in human volunteers .
Biochemische Analyse
Biochemical Properties
DDD107498 plays a significant role in biochemical reactions. The molecular target of this compound has been identified as translation elongation factor 2 (eEF2) . eEF2 is responsible for the GTP-dependent translocation of the ribosome along messenger RNA, and is essential for protein synthesis . This compound inhibits protein synthesis by targeting eEF2 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the development of trophozoites and schizonts in parasites, and inhibits protein synthesis . This compound shows excellent activity against P. falciparum 3D7 parasites .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits protein synthesis by targeting eEF2 . This interaction with eEF2 inhibits the GTP-dependent translocation of the ribosome along messenger RNA, which is essential for protein synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that there is a lag of about 24-48 hours during which time the effects of the compounds are reversible following wash-out .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A single oral dose led to a 90% reduction in parasitaemia in mice infected with the rodent parasite Plasmodium berghei . When orally dosed daily for 4 days, the ED90 on day 7 after infection was 0.95 mg/kg/day .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with eEF2, a core component of polypeptide elongation on the ribosome .
Transport and Distribution
It is known that this compound has good pharmacokinetic properties, including good oral bioavailability and long plasma half-life .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von DDD107498 umfasst mehrere Schritte, die von kommerziell erhältlichen Ausgangsmaterialien ausgehen. Zu den wichtigsten Schritten gehört die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Das Endprodukt wird durch Reinigungsprozesse wie Umkristallisation oder Chromatographie gewonnen .
Industrielle Produktionsmethoden: Für die industrielle Produktion wird die Synthese von this compound optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Skalierung der Reaktionsbedingungen und die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität. Die Verbindung wird dann strengen Qualitätskontrollmaßnahmen unterzogen, um Konsistenz und Sicherheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: DDD107498 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen werden eingesetzt, um verschiedene Substituenten in die Kernstruktur einzuführen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen verwendet
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die auf ihre potenzielle antimalaria-Aktivität untersucht werden .
Vergleich Mit ähnlichen Verbindungen
KAE609: Another antimalarial compound currently in clinical trials.
KAF156: A compound with a different mechanism of action but similar antimalarial activity.
DSM265: Targets a different enzyme in the parasite but has shown promising results in preclinical studies
Uniqueness of DDD107498: this compound stands out due to its novel mechanism of action, targeting eEF2, which is not targeted by other antimalarial drugs. This reduces the likelihood of cross-resistance with existing treatments. Additionally, its ability to act against multiple life-cycle stages of the parasite makes it a highly effective and versatile antimalarial agent .
Eigenschaften
IUPAC Name |
6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O2/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32/h3-8,17-18H,1-2,9-16,19H2,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENUHBSJOJMZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469439-69-7 | |
| Record name | M-5717 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1469439697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CABAMIQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3OC1CU1F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

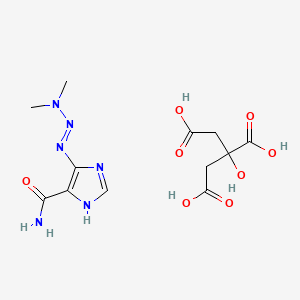
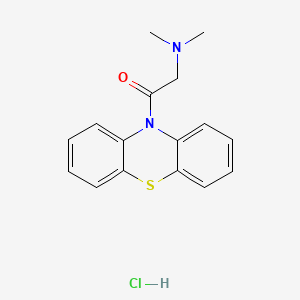
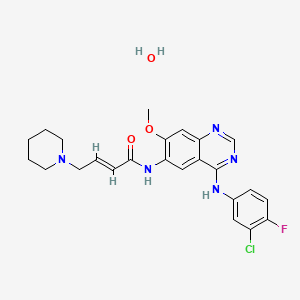
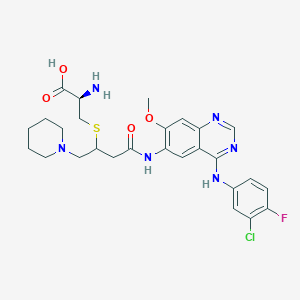
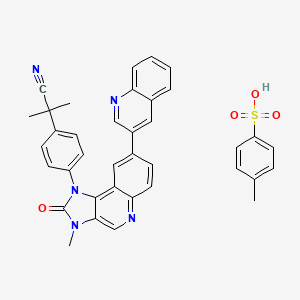
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606929.png)
